Deoxyadenylyl-(3'-5')-deoxyguanosine
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Overview
Description
Deoxyadenylyl-(3’-5’)-deoxyguanosine is a dinucleoside monophosphate composed of two nucleosides, deoxyadenosine and deoxyguanosine, linked by a phosphodiester bond between the 3’ hydroxyl group of deoxyadenosine and the 5’ hydroxyl group of deoxyguanosine. This compound is a key structural component of DNA, playing a crucial role in the storage and transmission of genetic information.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxyadenylyl-(3’-5’)-deoxyguanosine typically involves the protection of the hydroxyl groups of the nucleosides, followed by the formation of the phosphodiester bond. One common method is the use of phosphoramidite chemistry, where protected deoxyadenosine and deoxyguanosine are activated with a phosphoramidite reagent and then coupled under mild acidic conditions to form the desired dinucleoside monophosphate .
Industrial Production Methods
Industrial production of deoxyadenylyl-(3’-5’)-deoxyguanosine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. These machines sequentially add nucleotides to a growing chain, ensuring high efficiency and purity. The process involves cycles of deprotection, coupling, capping, and oxidation steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Deoxyadenylyl-(3’-5’)-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The nucleobases can be oxidized to form modified bases.
Reduction: Reduction reactions can alter the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or thiols can be employed under basic conditions
Major Products Formed
The major products of these reactions include various modified nucleosides and nucleotides, which can have significant biological implications .
Scientific Research Applications
Deoxyadenylyl-(3’-5’)-deoxyguanosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of DNA.
Biology: It serves as a substrate in enzymatic studies, particularly those involving DNA polymerases and nucleases.
Medicine: It is utilized in the development of nucleic acid-based therapeutics and diagnostics.
Industry: It is employed in the synthesis of oligonucleotides for various biotechnological applications .
Mechanism of Action
The mechanism of action of deoxyadenylyl-(3’-5’)-deoxyguanosine involves its incorporation into DNA, where it participates in the formation of the double helix structure. The molecular targets include DNA polymerases, which recognize and incorporate this compound during DNA replication. The pathways involved are those of nucleotide metabolism and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- Deoxyadenylyl-(3’-5’)-deoxythymidine
- Deoxyadenylyl-(3’-5’)-deoxycytidine
- Deoxyguanylyl-(3’-5’)-deoxyadenosine
Uniqueness
Deoxyadenylyl-(3’-5’)-deoxyguanosine is unique due to its specific base pairing properties and its role in forming stable DNA structures. Compared to other dinucleoside monophosphates, it has distinct chemical reactivity and biological functions .
Biological Activity
Deoxyadenylyl-(3'-5')-deoxyguanosine (often abbreviated as dADG) is a dinucleotide composed of deoxyadenosine and deoxyguanosine linked by a phosphodiester bond. This compound plays significant roles in various biological processes, including cellular signaling, DNA synthesis, and metabolism. This article reviews the biological activity of dADG, highlighting its enzymatic interactions, physiological implications, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₅N₅O₇P
- Molecular Weight : 345.27 g/mol
- IUPAC Name : 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purin-6(9H)-one 5'-monophosphate
Enzymatic Interactions
dADG is involved in several enzymatic reactions that are critical for nucleotide metabolism. Key enzymes include:
- Guanylate Kinase : Converts deoxyguanosine monophosphate (dGMP) to deoxyguanosine diphosphate (dGDP), utilizing ATP.
- Adenylate Kinase : Catalyzes the interconversion of adenine nucleotides, facilitating energy transfer within the cell.
Table 1: Enzymatic Pathways Involving dADG
Enzyme | Substrate | Product | Reaction Type |
---|---|---|---|
Guanylate Kinase | dGMP + ATP | dGDP + ADP | Phosphorylation |
Adenylate Kinase | AMP + ATP | ADP + ADP | Phosphorylation |
Role in DNA Synthesis
dADG serves as a precursor in DNA synthesis, contributing to the formation of both purine and pyrimidine nucleotides. Its incorporation into DNA is essential for maintaining genomic integrity and cellular function.
Cellular Signaling
Recent studies indicate that dADG may have signaling functions similar to cyclic adenosine monophosphate (cAMP). It can activate protein kinases and influence various signaling pathways, impacting cell proliferation and differentiation.
Immunotoxicity
High levels of deoxyadenosine, a related compound, are associated with immunotoxic effects due to its role as an immunotoxin. This mechanism is critical in conditions such as adenosine deaminase deficiency, leading to severe combined immunodeficiency (SCID) where immune responses are compromised .
Case Studies and Research Findings
- DNA Fragmentation Induction : A study demonstrated that treatment with dADG led to DNA cleavage in thymocytes, indicating its potential role in apoptosis or necrosis through endonuclease activation .
- Inhibition of DNA Primase : Research showed that dADG analogs inhibited eukaryotic DNA primase activity without affecting other polymerases, suggesting a targeted mechanism that could be exploited for therapeutic purposes .
- Metabolic Regulation : In experiments involving sperm motility, dADG was shown to modulate energy substrates, influencing cellular metabolism and potentially impacting fertility outcomes .
Therapeutic Implications
The biological activity of dADG presents several potential therapeutic applications:
- Cancer Treatment : Given its role in DNA synthesis and repair mechanisms, targeting dADG pathways could provide novel strategies for cancer therapies.
- Immunotherapy : Modulating the levels of deoxyadenosine and related compounds may enhance immune responses in patients with SCID or other immunodeficiencies.
Properties
Molecular Formula |
C20H25N10O9P |
---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O9P/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33) |
InChI Key |
HCGVHZGSMKEALA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O |
Origin of Product |
United States |
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